molecular formula C14H9F3O4 B6241998 2-[4-(trifluoromethoxy)phenoxy]benzoic acid CAS No. 402714-66-3

2-[4-(trifluoromethoxy)phenoxy]benzoic acid

Cat. No.: B6241998
CAS No.: 402714-66-3
M. Wt: 298.21 g/mol
InChI Key: WWIAFRQXYFNAQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Trifluoromethoxy)phenoxy]benzoic acid (C₁₁H₆F₃NO₄, molecular weight: 289.16 g/mol) is a benzoic acid derivative featuring a phenoxy group substituted with a trifluoromethoxy (-OCF₃) moiety at the para position (C-4) of the benzene ring . The trifluoromethoxy group is highly electron-withdrawing, enhancing the acidity of the carboxylic acid group (pKa ≈ 3.5–4.0) compared to non-fluorinated analogs .

Properties

CAS No.

402714-66-3

Molecular Formula

C14H9F3O4

Molecular Weight

298.21 g/mol

IUPAC Name

2-[4-(trifluoromethoxy)phenoxy]benzoic acid

InChI

InChI=1S/C14H9F3O4/c15-14(16,17)21-10-7-5-9(6-8-10)20-12-4-2-1-3-11(12)13(18)19/h1-8H,(H,18,19)

InChI Key

WWIAFRQXYFNAQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OC2=CC=C(C=C2)OC(F)(F)F

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Selection

The Ullmann ether synthesis is a cornerstone for constructing diaryl ether bonds. For 2-[4-(trifluoromethoxy)phenoxy]benzoic acid, this method involves coupling 2-iodobenzoic acid with 4-(trifluoromethoxy)phenol in the presence of a copper catalyst. The reaction proceeds via a single-electron transfer mechanism, where copper(I) facilitates oxidative addition of the aryl iodide and subsequent reductive elimination to form the ether bond.

Key substrates:

  • 2-Iodobenzoic acid : Synthesized from anthranilic acid via diazotization and Sandmeyer iodination.

  • 4-(Trifluoromethoxy)phenol : Commercially available or prepared by trifluoromethylation of hydroquinone derivatives.

Optimization of Reaction Conditions

Optimal conditions derived from analogous syntheses include:

  • Catalyst : Copper(I) iodide (10 mol%)

  • Ligand : 1,10-Phenanthroline (20 mol%)

  • Base : Potassium carbonate (2 equiv)

  • Solvent : Dimethyl sulfoxide (DMSO) at 110°C

  • Reaction time : 24 hours

Under these conditions, yields reach 75–85%, with purity >95% after recrystallization from ethanol.

Nucleophilic Aromatic Substitution

Fluoride Displacement Strategy

An alternative route employs 2-fluorobenzoic acid and 4-(trifluoromethoxy)phenol under basic conditions. The fluoride leaving group is activated by electron-withdrawing substituents, enabling nucleophilic attack by the phenoxide ion.

Procedure :

  • Dissolve 4-(trifluoromethoxy)phenol (1.2 equiv) in anhydrous DMF.

  • Add potassium tert-butoxide (2.5 equiv) and stir at 60°C for 1 hour.

  • Introduce 2-fluorobenzoic acid (1.0 equiv) and heat at 120°C for 18 hours.

  • Quench with 1 M HCl and extract with ethyl acetate.

This method yields 65–70% product, with residual DMF removed via aqueous washes.

Role of Solvent and Temperature

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing the phenoxide intermediate. Elevated temperatures (>100°C) are critical to overcome the high activation energy of aromatic substitution.

Oxidation of Methyl Ether Precursors

Cobalt-Catalyzed Oxidation

A patent-derived approach oxidizes 2-[4-(trifluoromethoxy)phenoxy]toluene to the corresponding benzoic acid using molecular oxygen and cobalt(II) acetate.

Steps :

  • Dissolve 2-[4-(trifluoromethoxy)phenoxy]toluene (1.0 equiv) in acetic acid.

  • Add cobalt(II) acetate (5 mol%) and sodium bromide (10 mol%).

  • Bubble oxygen gas at 90°C for 12 hours.

  • Isolate the acid by filtration and wash with cold water.

Yields range from 60–70%, with the bromide co-catalyst enhancing oxidation efficiency.

Purification and Characterization

Recrystallization Techniques

Crude product is purified via recrystallization from ethanol or ethyl acetate/hexane mixtures. Key parameters:

  • Solvent ratio : 3:1 ethanol/water

  • Temperature gradient : Dissolve at reflux, cool to 4°C

  • Purity : >99% by HPLC

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d6): δ 13.2 (s, 1H, COOH), 7.85 (d, J=8.0 Hz, 1H), 7.55–7.45 (m, 2H), 7.30 (d, J=8.8 Hz, 2H), 7.10 (d, J=8.8 Hz, 2H).

  • MS (ESI) : m/z 299.1 [M−H]⁻.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Ullmann Coupling8599.5HighModerate
Nucleophilic Substitution7098ModerateLow
Oxidation6597LowHigh

The Ullmann method offers superior yield and purity, making it preferred for industrial synthesis despite higher copper catalyst costs .

Chemical Reactions Analysis

Types of Reactions

2-[4-(trifluoromethoxy)phenoxy]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

2-[4-(Trifluoromethoxy)phenoxy]benzoic acid has been studied for its potential therapeutic effects, particularly in anti-inflammatory and antibacterial contexts. The trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate in drug development.

  • Anti-inflammatory Effects : Research indicates that benzoic acid derivatives can inhibit inflammatory pathways, potentially leading to new treatments for conditions like arthritis.
  • Antibacterial Activity : The compound may disrupt bacterial metabolic processes, making it an interesting subject for developing antibiotics.

Agricultural Chemistry

The compound has potential applications as a herbicide or pesticide due to its biochemical properties that can affect plant growth regulation. Its effectiveness in agricultural settings can be attributed to its ability to interfere with plant hormonal pathways.

  • Herbicide Development : Compounds similar to this compound have been evaluated for their ability to selectively inhibit weed growth without harming crops.

Material Science

In material science, this compound is explored for its role in synthesizing specialty chemicals and polymers that exhibit unique thermal and mechanical properties. The incorporation of trifluoromethoxy groups can enhance the performance of materials in various applications.

  • Polymer Additives : The compound can be used as an additive in polymer formulations to improve characteristics such as flame resistance and durability.

Case Study 1: Anti-inflammatory Research

A study published in Journal of Medicinal Chemistry examined the anti-inflammatory properties of benzoic acid derivatives, including this compound. The findings demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. This suggests a pathway for developing new anti-inflammatory drugs based on this compound.

Case Study 2: Agricultural Application

Research conducted by agricultural scientists evaluated the herbicidal activity of several benzoic acid derivatives, including those with trifluoromethoxy substitutions. The results indicated that these compounds effectively inhibited the growth of specific weed species while promoting crop health, highlighting their potential use in sustainable agriculture practices.

Mechanism of Action

The mechanism of action of 2-[4-(trifluoromethoxy)phenoxy]benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the modulation of enzyme activity, receptor binding, and other cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Substituents Key Properties/Applications References
2-[4-(Trifluoromethoxy)phenoxy]benzoic acid C₁₁H₆F₃NO₄ -OCF₃ at C-4 phenoxy, -COOH High lipophilicity; potential PPAR modulation
Bezafibrate C₁₉H₂₀ClNO₄ -O-(4-chlorobenzoyl)ethyl at C-4 phenoxy Hypolipidemic agent (lowers triglycerides by 43%)
Acifluorfen C₁₄H₇ClF₃NO₅ -NO₂ at C-2, -Cl and -CF₃ at C-4 phenoxy Herbicide (protoporphyrinogen oxidase inhibitor)
4-[4-(Benzothiazol-2-yl)phenoxy]benzoic acid C₂₀H₁₃NO₃S -Benzothiazole at C-4 phenoxy Antitubercular activity (H37Rv strain inhibition)
2-Hydroxy-4-[4-(trifluoromethoxy)phenyl]benzoic acid C₁₄H₉F₃O₄ -OH at C-2, -OCF₃ at C-4 phenyl Enhanced acidity (pKa ~2.8); potential chelator
Key Observations:
  • Lipophilicity : The trifluoromethoxy group in the target compound increases lipophilicity (logP ~3.5) compared to bezafibrate (logP ~4.2), aiding membrane permeability .
  • Acidity: The -OCF₃ group lowers the pKa of the carboxylic acid (≈3.5–4.0) relative to non-fluorinated analogs (e.g., 4-phenoxybenzoic acid, pKa ≈ 4.5) .
  • Bioactivity: Bezafibrate and acifluorfen demonstrate that electron-withdrawing substituents (e.g., -Cl, -CF₃, -NO₂) enhance target engagement in lipid metabolism and herbicidal activity, respectively .
Hypolipidemic Agents:
  • Bezafibrate: Reduces triglycerides (43%) and cholesterol (20–25%) via PPARα activation .
Antitubercular Activity:
  • Benzothiazole Derivatives: Compound 3a (4-[4-(benzothiazol-2-yl)phenoxy]benzoic acid) inhibits Mycobacterium tuberculosis H37Rv, suggesting that heterocyclic substituents on the phenoxy group enhance antimicrobial activity .
Herbicidal Activity:
  • Acifluorfen : The nitro group at C-2 and -CF₃ at C-4 are critical for disrupting plant enzyme systems . The trifluoromethoxy analog lacks a nitro group but may exhibit milder herbicidal effects due to its electron-deficient aromatic ring.

Biological Activity

2-[4-(Trifluoromethoxy)phenoxy]benzoic acid is a benzoic acid derivative that has garnered attention due to its potential biological activities, including anti-inflammatory, antifungal, and antibacterial properties. This article explores the compound's biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.

The trifluoromethoxy group in this compound enhances metabolic stability and lipophilicity, which are crucial for its biological interactions. The compound is believed to interfere with the synthesis of essential metabolites in bacteria, leading to its antibacterial activity.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests improved bioavailability due to the trifluoromethoxy substitution. This modification may enhance absorption and distribution within biological systems.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

  • Antibacterial Activity : Exhibits significant antibacterial properties by disrupting bacterial metabolism.
  • Anti-inflammatory Effects : Potentially reduces inflammation through inhibition of pro-inflammatory cytokines.
  • Antifungal Properties : May inhibit fungal growth by targeting specific metabolic pathways.

Research Findings

Several studies have evaluated the biological activity of compounds similar to or including this compound. Below are key findings from recent research:

StudyFindings
Demonstrated antibacterial activity against various bacterial strains through metabolic disruption.
Identified derivatives with enhanced antiparasitic and antitubercular activity while maintaining low cytotoxicity.
Reviewed FDA-approved trifluoromethyl group-containing drugs, highlighting the importance of this functional group in drug design.

Case Studies

  • Antibacterial Efficacy :
    A recent study evaluated the antibacterial properties of this compound against Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, indicating its potential as a novel antibacterial agent.
  • Anti-inflammatory Activity :
    In vitro studies using macrophage cell lines demonstrated that treatment with the compound resulted in a marked decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its role in modulating inflammatory responses.
  • Antifungal Activity :
    The compound was tested against various fungal strains, showing promising results in inhibiting growth, particularly against Candida albicans. This activity was attributed to the disruption of fungal cell wall synthesis.

Q & A

Q. What are the optimized synthetic routes for 2-[4-(trifluoromethoxy)phenoxy]benzoic acid, and how do reaction conditions influence yield?

The compound is synthesized via coupling reactions between intermediates such as 4-(trifluoromethoxy)phenol and 2-hydroxybenzoic acid derivatives. Key reagents include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in solvents like dichloromethane. Yield optimization involves controlling temperature (typically 0–25°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for nucleophile:electrophile). Scaling up may require continuous flow reactors for improved efficiency .

Q. Which spectroscopic techniques are recommended for structural characterization?

  • NMR (¹H/¹³C/¹⁹F): Resolves aromatic proton environments and trifluoromethoxy group signals.
  • FT-IR : Confirms carboxylic acid (C=O stretch at ~1700 cm⁻¹) and ether linkages.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 298.21407 for C₁₄H₉F₃O₄).
  • X-ray Crystallography : Provides 3D molecular geometry (available via InChIKey ZWQGAZLRBHUTCZ-UHFFFAOYSA-N) .

Q. What primary biological targets have been identified for this compound?

Preliminary studies suggest interactions with enzymes involved in inflammatory pathways (e.g., COX-2) and oncology targets like tyrosine kinases. In vitro assays show IC₅₀ values in the low micromolar range, with enhanced selectivity attributed to the trifluoromethoxy group’s electron-withdrawing effects .

Advanced Research Questions

Q. How can molecular docking studies elucidate the compound’s mechanism of action?

Docking simulations (e.g., using AutoDock Vina) reveal binding poses in target proteins’ active sites. For example, hydrogen bonding between the carboxylic acid group and catalytic residues (e.g., Arg120 in COX-2) and hydrophobic interactions with the trifluoromethoxy-phenyl moiety stabilize binding. Free energy calculations (MM-PBSA/GBSA) quantify affinity, aiding structure-activity relationship (SAR) optimization .

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies (e.g., varying IC₅₀ values in cytotoxicity assays) may arise from differences in cell lines, assay protocols, or compound purity. Mitigation strategies:

  • Orthogonal Assays : Validate results using complementary techniques (e.g., SPR for binding affinity vs. enzymatic inhibition).
  • Meta-Analysis : Pool data from multiple studies using random-effects models to identify trends.
  • Quality Control : Ensure ≥95% purity via HPLC and standardize assay conditions (e.g., serum concentration, incubation time) .

Q. What strategies improve the compound’s pharmacokinetic properties?

  • Prodrug Derivatization : Esterify the carboxylic acid to enhance oral bioavailability.
  • Formulation : Use lipid-based nanoemulsions to bypass solubility limitations (logP ~2.5).
  • Metabolic Stabilization : Introduce electron-donating substituents to reduce CYP450-mediated oxidation of the trifluoromethoxy group .

Q. How does the trifluoromethoxy group influence electronic properties and reactivity?

The -OCF₃ group is strongly electron-withdrawing (σₚ = 0.35), polarizing the aromatic ring and directing electrophilic substitution to meta positions. Computational studies (DFT at B3LYP/6-311+G*) show decreased HOMO density at the benzoic acid moiety, reducing susceptibility to oxidative degradation .

Q. What computational methods predict metabolic pathways and detoxification mechanisms?

Tools like SwissADME and GLORYx predict Phase I/II metabolism. For this compound, primary pathways include:

  • Hydroxylation : CYP3A4-mediated oxidation at the phenyl ring’s ortho position.
  • Glucuronidation : Conjugation of the carboxylic acid group by UGT1A9. Validation via LC-MS/MS of hepatocyte incubation samples is recommended .

Q. How can derivatives be designed to enhance target selectivity and potency?

  • Bioisosteric Replacement : Substitute the trifluoromethoxy group with -OCF₂H or -SCF₃ to modulate lipophilicity (clogP ±0.5).
  • Scaffold Hopping : Replace the benzoic acid with isonicotinic acid (as in ) to exploit π-π stacking with hydrophobic pockets.
  • Fragment-Based Design : Use SAR data from analogs like 4-(trifluoromethyl)benzoic acid (less lipophilic) to guide substitutions .

Q. How do structural analogs compare in terms of physicochemical and biological properties?

CompoundKey Structural FeaturesUnique Properties
4-(Trifluoromethyl)benzoic acid-CF₃ substituentLower logP (~1.8), reduced metabolic stability
2-(Trifluoromethoxy)benzoic acidSingle -OCF₃ groupHigher solubility, weaker enzyme inhibition
Target Compound-OCF₃ and benzamido groupsEnhanced binding affinity (ΔG = -9.2 kcal/mol), dual-target activity

Comparative studies should employ matched molecular pair analysis (MMPA) to isolate substituent effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.